molecular formula C21H18N2OS B5716242 N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B5716242
M. Wt: 346.4 g/mol
InChI Key: DPLABBMVCWXSBA-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a biphenyl core and a carbamothioyl group attached to a 4-methylphenyl ring. It is used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The carbamothioyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide stands out due to its biphenyl core, which provides additional stability and unique chemical properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-7-13-19(14-8-15)22-21(25)23-20(24)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLABBMVCWXSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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